molecular formula C19H30N2O2S B2916766 4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline CAS No. 866152-34-3

4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline

Cat. No.: B2916766
CAS No.: 866152-34-3
M. Wt: 350.52
InChI Key: XFJZXNSCSZICRM-MNDPQUGUSA-N
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Description

4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline is a complex organic compound with the molecular formula C19H30N2O2S It is characterized by the presence of a decyl chain, a nitro group, and a methylsulfanyl group attached to an aniline core

Scientific Research Applications

4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline typically involves a multi-step process. One common method includes the nitration of aniline derivatives followed by the introduction of the decyl chain and the methylsulfanyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and alkylation reactions. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aniline core allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens or sulfonic acids can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aniline core.

Mechanism of Action

The mechanism by which 4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the aniline core can engage in various binding interactions. These pathways are crucial for its activity in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitrovinyl]aniline
  • 4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]benzene

Uniqueness

4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-decyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2S/c1-3-4-5-6-7-8-9-10-11-17-12-14-18(15-13-17)20-19(24-2)16-21(22)23/h12-16,20H,3-11H2,1-2H3/b19-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJZXNSCSZICRM-MNDPQUGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)NC(=C[N+](=O)[O-])SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC1=CC=C(C=C1)N/C(=C/[N+](=O)[O-])/SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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